5-Bromo-3-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality 5-Bromo-3-methylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFSLKHZOPVGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363960 | |

| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76153-06-5 | |

| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-methylbenzene-1,2-diamine chemical properties

An In-Depth Technical Guide to 5-Bromo-3-methylbenzene-1,2-diamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methylbenzene-1,2-diamine (CAS No. 76153-06-5), a key aromatic diamine intermediate. The document details its chemical identity, structural features, and core physicochemical properties, offering insights for handling, storage, and application. A detailed, field-proven synthesis protocol is presented, emphasizing the mechanistic rationale behind procedural steps. The guide further explores the compound's chemical reactivity, influenced by its unique substitution pattern, and its significant applications in pharmaceuticals, material science, and organic synthesis. Safety protocols and handling guidelines are also summarized to ensure safe laboratory and industrial use. This document is intended for researchers, chemists, and professionals in drug development and material science who utilize specialized aromatic intermediates.

Chemical Identity and Structure

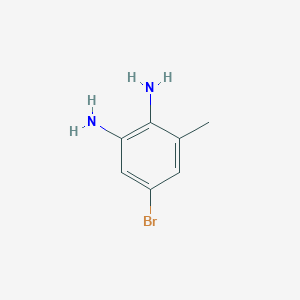

5-Bromo-3-methylbenzene-1,2-diamine is an aromatic organic compound with the molecular formula C₇H₉BrN₂.[1] Its structure is defined by a benzene ring substituted with a bromine atom, a methyl group, and two adjacent amine groups.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that govern its reactivity and make it a valuable precursor in various synthetic applications.[1][2]

The molecule's identity is cataloged under CAS Number 76153-06-5.[1] The strategic placement of the electron-donating amine and methyl groups, contrasted with the electron-withdrawing bromine atom, creates a nuanced electronic environment on the aromatic ring, influencing its role in subsequent chemical transformations.

Table 1: Chemical Identity of 5-Bromo-3-methylbenzene-1,2-diamine

| Property | Value |

|---|---|

| CAS Number | 76153-06-5[1] |

| IUPAC Name | 5-bromo-3-methylbenzene-1,2-diamine[1] |

| Molecular Formula | C₇H₉BrN₂[1][2] |

| Molecular Weight | 201.06 g/mol [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1N)N)Br[1][3] |

| InChI Key | UOFSLKHZOPVGHG-UHFFFAOYSA-N[1][4] |

| Synonyms | 5-Bromo-3-methyl-1,2-benzenediamine, 1,2-Diamino-5-bromo-3-methylbenzene[2] |

Caption: Molecular structure with IUPAC numbering.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its appropriate handling, storage, and application conditions. 5-Bromo-3-methylbenzene-1,2-diamine is typically a solid at room temperature, with appearances ranging from off-white and yellow to brown or black, which can be indicative of purity.[1][4] Its melting point is consistently reported in the range of 63-64 °C.[1][2] The compound requires storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C) to ensure its stability and prevent degradation from air or light exposure.[1][2]

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid[1] | Vulcanchem[1] |

| Appearance | Off-white to Yellow to Brown/Green Solid | Sigma-Aldrich[4] |

| Melting Point | 63-64 °C | Vulcanchem, Lookchem[1][2] |

| Boiling Point | 298.8 ± 35.0 °C at 760 mmHg | Vulcanchem, Lookchem[1][2] |

| Density | 1.6 ± 0.1 g/cm³ | Vulcanchem[1] |

| Flash Point | 134.5 ± 25.9 °C | Vulcanchem, Lookchem[1][2] |

| pKa (Predicted) | 3.31 ± 0.10 | Vulcanchem, Lookchem[1][2] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | Lookchem, Sigma-Aldrich[2][4] |

Synthesis and Purification Protocol

The synthesis of 5-Bromo-3-methylbenzene-1,2-diamine is most commonly achieved via the chemical reduction of its nitroaniline precursor, 4-bromo-2-methyl-6-nitroaniline. This transformation is a cornerstone of aromatic chemistry, converting a nitro group into a primary amine, thereby forming the second amine of the diamine structure.

Expertise & Rationale

The choice of stannous chloride (SnCl₂) in ethanol is a classic and effective method for this type of reduction. SnCl₂ is a mild reducing agent that is highly selective for the nitro group, leaving other functional groups on the aromatic ring, such as the bromine atom and the existing amine, intact. Ethanol serves as an effective solvent for both the reactant and the reagent, facilitating a homogenous reaction mixture upon heating. The reaction is driven to completion by refluxing, providing the necessary activation energy. The subsequent workup with a base like sodium bicarbonate (NaHCO₃) is crucial; it neutralizes the acidic reaction medium and precipitates tin salts, which can then be removed by filtration, simplifying purification.

Detailed Experimental Protocol

Reaction: Reduction of 4-bromo-2-methyl-6-nitroaniline to 5-bromo-3-methylbenzene-1,2-diamine.

Materials:

-

4-bromo-2-methyl-6-nitroaniline (1.0 eq)

-

Stannous chloride (SnCl₂) (3.0 eq)[5]

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: A suspension of 4-bromo-2-methyl-6-nitroaniline (e.g., 2.0 g, 8.7 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[5]

-

Addition of Reducing Agent: Stannous chloride (e.g., 5.0 g, 26.1 mmol) is added to the suspension.[5]

-

Reflux: The reaction mixture is heated to reflux and maintained for approximately 14 hours, or until TLC analysis indicates complete consumption of the starting material.[5]

-

Cooling and Concentration: The mixture is cooled to room temperature and the solvent is removed under reduced pressure (vacuum concentration).[5]

-

Workup and Extraction: The resulting residue is diluted with ethyl acetate (100 mL) and partitioned with a saturated aqueous NaHCO₃ solution (200 mL) and water. This step neutralizes the acid and begins the purification process.[5]

-

Filtration: The resulting slurry is filtered through a pad of Celite to remove insoluble tin salts. The filter cake is washed thoroughly with additional ethyl acetate (3 x 50 mL).[5]

-

Separation and Washing: The combined filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous NaHCO₃, water, and brine.[5]

-

Drying and Final Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuum to yield the final product, 5-bromo-3-methylbenzene-1,2-diamine.[5]

-

Validation: The product identity can be confirmed via mass spectrometry, which should show a peak corresponding to [M+H]⁺ at m/z = 201.1.[5]

Caption: A step-by-step workflow for the synthesis protocol.

Chemical Reactivity and Applications

The reactivity of 5-Bromo-3-methylbenzene-1,2-diamine is dictated by its functional groups. The adjacent diamines are nucleophilic and are key to its role as a building block, particularly in the synthesis of heterocyclic systems.

Reactivity Profile

-

Cyclization Reactions: The 1,2-diamine moiety readily undergoes condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form five- or six-membered heterocyclic rings, such as benzimidazoles or quinoxalines. This is a primary application in medicinal chemistry.

-

Schiff Base Formation: The amine groups can react with aldehydes or ketones to form Schiff bases. These ligands can then be used to create macrocyclic metal complexes.[1] Research has shown that dioxomolybdenum(VI) complexes formed from such ligands exhibit antibacterial activity.[1]

-

Aromatic Substitution: The electronic nature of the ring influences its susceptibility to further substitution. The amine groups are strongly activating, while the bromine is deactivating but ortho-, para-directing. This complex interplay allows for controlled, site-selective modifications.

Caption: Logical relationships in reactivity and applications.

Applications

-

Pharmaceutical and Drug Discovery: This compound is a valuable intermediate for synthesizing complex bioactive molecules.[1][2] Its structure serves as a scaffold that can be modified to produce compounds with specific therapeutic properties, making it integral to drug discovery pipelines.[1]

-

Organic Synthesis: As a versatile building block, it provides multiple reaction sites for creating diverse and complex chemical structures.[1][2]

-

Material Science: The compound is used in the development of advanced materials.[6] Its aromatic and electronic properties are suitable for creating organic light-emitting diodes (OLEDs) and other organic electronic materials.[6] Furthermore, it can be incorporated into polymer backbones to enhance thermal stability or flame retardancy.[6] The diamine structure also allows for the formation of metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis and gas storage.[6]

-

Antimicrobial Research: It is used to synthesize Schiff base ligands that, when complexed with metal ions like molybdenum, show promising antimicrobial properties.[1]

Safety and Handling

Proper handling of 5-Bromo-3-methylbenzene-1,2-diamine is essential due to its potential hazards. Based on data for structurally similar aromatic amines and available safety information, the compound should be treated as harmful and an irritant.

-

General Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved respirator is required.

-

First Aid:

-

If Inhaled: Move the person to fresh air. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash with plenty of water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical advice.

-

If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.[8]

-

Table 3: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed[4][8] |

| H312 | Harmful in contact with skin[4] |

| H315 | Causes skin irritation[4] |

| H319 | Causes serious eye irritation[4] |

| H332 | Harmful if inhaled[4] |

| H335 | May cause respiratory irritation[4] |

References

- 5-Bromo-3-methylbenzene-1,2-diamine - 76153-06-5. Vulcanchem.

- Cas 76153-06-5, 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE. Lookchem.

- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5. ChemicalBook.

- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE 76153-06-5 wiki. Guidechem.

- Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromo-3-methylbenzene-1,2-diamine | 76153-06-5. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- 4-Bromo-1,2-phenylenediamine | 1575-37-7. Tokyo Chemical Industry (India) Pvt. Ltd.

- SAFETY D

Sources

- 1. 5-Bromo-3-methylbenzene-1,2-diamine (76153-06-5) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. 5-Bromo-3-methylbenzene-1,2-diamine | 76153-06-5 [sigmaaldrich.com]

- 5. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Bromo-1,2-phenylenediamine | 1575-37-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

5-Bromo-3-methylbenzene-1,2-diamine CAS number 76153-06-5

An In-Depth Technical Guide to 5-Bromo-3-methylbenzene-1,2-diamine (CAS No. 76153-06-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-methylbenzene-1,2-diamine, a key chemical intermediate. It delves into its chemical identity, physicochemical properties, synthesis protocols, reactivity, and diverse applications, with a focus on providing practical insights for laboratory and developmental applications.

Core Chemical Identity and Structure

5-Bromo-3-methylbenzene-1,2-diamine, registered under CAS number 76153-06-5, is an aromatic diamine with the molecular formula C₇H₉BrN₂.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and two adjacent amino groups at the 1 and 2-positions.[1][2] This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis.

The presence of electron-donating amino and methyl groups, along with the electron-withdrawing but ortho,para-directing bromine atom, dictates its reactivity in various chemical transformations.

Table 1: Chemical Identity of 5-Bromo-3-methylbenzene-1,2-diamine

| Property | Value |

| CAS Number | 76153-06-5 |

| IUPAC Name | 5-bromo-3-methylbenzene-1,2-diamine |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| InChI | InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 |

| InChI Key | UOFSLKHZOPVGHG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1N)N)Br |

Physicochemical and Safety Profile

A thorough understanding of the compound's physical and chemical properties is paramount for its safe handling, storage, and effective use in experimental design.

Physical Properties

5-Bromo-3-methylbenzene-1,2-diamine typically appears as an off-white to brown or green solid at room temperature. It is not readily soluble in water but exhibits solubility in organic solvents.[1] For optimal stability and to prevent degradation, it should be stored in a refrigerator under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Appearance | Off-white to Yellow to Brown or Green | |

| Melting Point | 63-64 °C | [1][2] |

| Boiling Point | 298.8 ± 35.0 °C at 760 mmHg | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 134.5 ± 25.9 °C | [1][2] |

| pKa | 3.31 ± 0.10 (Predicted) | [1][2] |

Safety and Handling

This compound is considered hazardous and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[3][4] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[3]

Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Synthesis and Purification: A Validated Protocol

The synthesis of 5-Bromo-3-methylbenzene-1,2-diamine is most commonly achieved through the reduction of a nitroaniline precursor. This approach is often preferred due to the availability of starting materials and the reliability of the reduction step.

Synthesis Pathway Overview

The logical flow for a common laboratory synthesis begins with a suitable nitroaniline, which is then reduced to form the desired diamine. This ensures regiochemical control of the substituents on the aromatic ring.

Caption: A typical synthesis workflow for 5-Bromo-3-methylbenzene-1,2-diamine.

Step-by-Step Laboratory Synthesis Protocol

This protocol details the reduction of 4-bromo-2-methyl-6-nitroaniline using stannous chloride, a robust and high-yielding method.[5]

Materials and Reagents:

-

4-bromo-2-methyl-6-nitroaniline

-

Stannous chloride (SnCl₂)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: To a suspension of 4-bromo-2-methyl-6-nitroaniline (2.0 g, 8.7 mmol) in ethanol (20 mL), add stannous chloride (5.0 g, 26.1 mmol). The use of an excess of the reducing agent ensures the complete conversion of the nitro group.

-

Reduction: Heat the reaction mixture to reflux and maintain for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under vacuum to remove the ethanol.

-

Work-up and Extraction: Dilute the residue with ethyl acetate (100 mL). Partition the mixture between a saturated aqueous sodium bicarbonate solution (200 mL) and water. The bicarbonate solution neutralizes the acidic conditions from the stannous chloride.

-

Filtration: A slurry may form, which should be filtered through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure all product is collected.

-

Separation and Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuum to yield the final product, 5-bromo-3-methylbenzene-1,2-diamine.[5]

Expected Outcome: This procedure typically yields the product as a yellow oil or solid with a high percentage yield (e.g., 72%).[5] Characterization can be confirmed using mass spectrometry, which should show a peak corresponding to the molecular ion [M+H]⁺ at m/z = 201.1.[5]

Chemical Reactivity and Applications

The unique arrangement of functional groups in 5-Bromo-3-methylbenzene-1,2-diamine makes it a versatile intermediate for a wide range of applications, from pharmaceuticals to material science.

Caption: Key application areas for 5-Bromo-3-methylbenzene-1,2-diamine.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[2][6] Its structure can be incorporated into larger, more complex molecules to develop new therapeutic agents and crop protection chemicals.[1][2] The diamine functionality is particularly useful for constructing heterocyclic ring systems, which are common motifs in bioactive compounds.

Material Science

In the field of material science, 5-Bromo-3-methylbenzene-1,2-diamine is gaining interest as a versatile component for advanced materials.[7]

-

Organic Electronics: It is being explored for the synthesis of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics, where its electronic properties can be fine-tuned.[7]

-

Functional Polymers: Incorporation into polymer backbones can enhance properties like thermal stability and flame retardancy.[7]

-

Metal-Organic Frameworks (MOFs): The diamine groups can form stable complexes with metal ions, creating porous coordination polymers with applications in gas storage, catalysis, and sensing.[7]

Intermediate in Organic Synthesis

As a chemical intermediate, its applications are broad:

-

Dyes and Pigments: Its aromatic structure contributes to the color and stability of dyes and pigments.[2]

-

Ligand Synthesis: It readily reacts to form Schiff base ligands, which are important in coordination chemistry and catalysis.[1] The diamine can undergo condensation reactions with dicarbonyl compounds to create macrocyclic structures capable of coordinating with various metals.[1]

Conclusion

5-Bromo-3-methylbenzene-1,2-diamine is more than a simple chemical; it is a strategic building block that enables innovation across multiple scientific disciplines. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a reliable foundation for the synthesis of novel pharmaceuticals, advanced materials, and complex organic molecules. The protocols and data presented in this guide offer a robust starting point for researchers looking to leverage the unique capabilities of this important compound. Adherence to established safety protocols is essential to ensure its effective and safe utilization in the laboratory.

References

- 5-Bromo-3-methylbenzene-1,2-diamine - 76153-06-5 - Vulcanchem. (URL: )

- Cas 76153-06-5,5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | lookchem. (URL: )

- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 - ChemicalBook. (URL: )

- Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. (URL: )

- 5-Bromo-3-methylbenzene-1,2-diamine | 76153-06-5 - Sigma-Aldrich. (URL: )

- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE 76153-06-5 wiki - Guidechem. (URL: )

- SAFETY D

- SAFETY D

- 76153-06-5|5-Bromo-3-methylbenzene-1,2-diamine - BLDpharm. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- Safety D

- SAFETY D

Sources

- 1. 5-Bromo-3-methylbenzene-1,2-diamine (76153-06-5) for sale [vulcanchem.com]

- 2. Cas 76153-06-5,5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | lookchem [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to the Physicochemical Properties of 5-Bromo-3-methylbenzene-1,2-diamine

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 5-Bromo-3-methylbenzene-1,2-diamine (CAS No. 76153-06-5). Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple datasheet to offer in-depth insights into the experimental characterization of this versatile synthetic intermediate. We will explore its structural identity, fundamental physicochemical parameters, and detailed spectroscopic profile. The causality behind the selection of analytical techniques and interpretation of the resulting data is emphasized, providing a practical framework for laboratory validation.

Introduction and Strategic Importance

5-Bromo-3-methylbenzene-1,2-diamine is an aromatic diamine that serves as a critical building block in advanced chemical synthesis. Its strategic importance lies in the unique arrangement of its functional groups: two nucleophilic amino groups positioned ortho to each other, a directing methyl group, and a bromine atom that provides a reactive handle for cross-coupling reactions. This specific substitution pattern makes it a valuable precursor in the development of pharmaceuticals, dyes, and functional polymers.[1][2] In medicinal chemistry, the ortho-diamine moiety is a key pharmacophore for constructing heterocyclic scaffolds, while in material science, the compound's structure is leveraged to create novel organic electronic materials and coordination complexes.[3]

A thorough understanding of its physical properties is not merely academic; it is the foundation for its effective use. Purity assessment, reaction condition optimization, and final product characterization all depend on an accurate physicochemical profile. This guide provides that profile, grounded in established analytical principles.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the first step in any rigorous scientific endeavor. The structural and identity parameters for 5-Bromo-3-methylbenzene-1,2-diamine are summarized below.

Sources

An In-depth Technical Guide to 5-Bromo-3-methylbenzene-1,2-diamine: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methylbenzene-1,2-diamine (CAS No. 76153-06-5), a versatile aromatic diamine with significant applications in organic synthesis, medicinal chemistry, and material science. This document delves into the nuanced details of its molecular structure, supported by spectroscopic data, and offers a detailed, field-proven protocol for its synthesis and purification. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to confidently utilize this compound in their work. All claims are substantiated with citations to authoritative sources.

Introduction: A Versatile Building Block

5-Bromo-3-methylbenzene-1,2-diamine is a substituted o-phenylenediamine that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] Its unique trifunctional nature, possessing two nucleophilic amino groups and a bromine atom amenable to further functionalization, makes it a valuable synthon.[2] The strategic placement of the methyl and bromo substituents on the benzene ring influences the reactivity and electronic properties of the molecule, offering a handle for fine-tuning the characteristics of the resulting derivatives.[1] This guide will explore the fundamental properties, synthesis, and key applications of this compound, with a focus on its practical utility in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Bromo-3-methylbenzene-1,2-diamine is foundational to its chemical behavior. The presence of two adjacent amino groups, a methyl group, and a bromine atom on the benzene ring dictates its reactivity in various chemical transformations.[1]

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 5-Bromo-3-methylbenzene-1,2-diamine | [1] |

| CAS Number | 76153-06-5 | [1][3] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1N)N)Br | [1] |

| InChI | InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | [1] |

| InChI Key | UOFSLKHZOPVGHG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Black solid | [1] |

| Melting Point | 63-64 °C | [1][3] |

| Boiling Point | 298.8 ± 35.0 °C at 760 mmHg | [1][3] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 134.5 ± 25.9 °C | [1] |

| pKa (Predicted) | 3.31 ± 0.10 | [1] |

| Solubility | Not readily soluble in water | [1] |

| Storage | Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon) | [1][3] |

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is crucial for confirming the identity and purity of 5-Bromo-3-methylbenzene-1,2-diamine. While experimental spectra are the gold standard, this section provides a detailed prediction and interpretation based on established principles of NMR and IR spectroscopy for this specific molecular structure.

Mass Spectrometry

The mass spectrum of 5-Bromo-3-methylbenzene-1,2-diamine provides definitive evidence of its molecular weight.

-

Electrospray Ionization (ESI): A mass spectrum obtained via ESI shows a prominent peak at m/z = 201.1 [M + 1]⁺ , which corresponds to the protonated molecule.[4] This is consistent with the calculated molecular weight of 201.06 g/mol . The isotopic pattern of this peak, showing the characteristic M and M+2 peaks in an approximate 1:1 ratio, would be indicative of the presence of a single bromine atom.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environments within the molecule. For 5-Bromo-3-methylbenzene-1,2-diamine, the following signals are predicted:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 6.0-7.5 ppm). These protons, being on the substituted benzene ring, will likely appear as singlets or narrowly split doublets, depending on the solvent and resolution. The electron-donating amino groups and the methyl group will shield these protons, while the electron-withdrawing bromine atom will have a deshielding effect.

-

Amino Protons: The four protons of the two amino groups will likely appear as a broad singlet in the region of δ 3.0-5.0 ppm. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons: The three protons of the methyl group will appear as a sharp singlet, typically in the upfield region around δ 2.0-2.5 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, seven distinct signals are expected for the seven carbon atoms in 5-Bromo-3-methylbenzene-1,2-diamine.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-150 ppm). The carbons directly attached to the nitrogen atoms (C1 and C2) will be significantly shielded. The carbon attached to the bromine atom (C5) will be deshielded. The carbon bearing the methyl group (C3) and the remaining aromatic carbons will have distinct chemical shifts influenced by the electronic effects of the substituents.[5]

-

Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region (δ 15-25 ppm).[5]

Predicted Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

-

N-H Stretching: The two amino groups will give rise to two or more sharp to medium intensity bands in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is characteristic of a primary amine.

-

C-H Stretching (Aromatic): Weak to medium intensity bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.[6]

-

C-H Stretching (Aliphatic): Bands corresponding to the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Medium to strong intensity bands in the region of 1500-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

N-H Bending: A medium to strong intensity band in the region of 1600-1650 cm⁻¹ is expected due to the scissoring vibration of the primary amine groups.

-

C-N Stretching: Bands in the region of 1250-1350 cm⁻¹ can be attributed to the C-N stretching vibrations.

-

C-Br Stretching: A band in the lower frequency region, typically around 500-650 cm⁻¹, can be assigned to the C-Br stretching vibration.[6]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of 5-Bromo-3-methylbenzene-1,2-diamine is most commonly achieved through the reduction of a nitroaniline precursor. The following protocol is based on a reported procedure and provides a reliable method for laboratory-scale synthesis.[4]

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of 5-Bromo-3-methylbenzene-1,2-diamine.

Detailed Experimental Protocol: Reduction of 4-bromo-2-methyl-6-nitroaniline

This protocol details the reduction of 4-bromo-2-methyl-6-nitroaniline to yield 5-Bromo-3-methylbenzene-1,2-diamine.

Materials and Reagents:

-

4-bromo-2-methyl-6-nitroaniline

-

Stannous chloride (SnCl₂)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: To a suspension of 4-bromo-2-methyl-6-nitroaniline (2.0 g, 8.7 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride (5.0 g, 26.1 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 14 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum.

-

Extraction: Dilute the residue with ethyl acetate (100 mL) and partition between a saturated aqueous sodium bicarbonate solution (200 mL) and water.

-

Filtration: Filter the resulting slurry through a pad of Celite. Wash the filter cake with ethyl acetate (3 x 50 mL).

-

Washing: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuum to yield the product.[4]

Expected Yield: Approximately 1.27 g (72% yield) of 5-bromo-3-methylbenzene-1,2-diamine as a yellow oil.[4]

Purification by Recrystallization

While the above procedure yields a relatively pure product, further purification can be achieved by recrystallization.

General Considerations for Recrystallization of Aromatic Amines:

-

Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amines, a mixture of solvents is often effective. Common solvent systems include ethanol/water, methanol/water, or hexane/ethyl acetate.[7][8]

-

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.

-

If the solution is colored, treatment with activated charcoal may be necessary to remove colored impurities.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals thoroughly.

-

Reactivity and Applications in Research and Development

The unique arrangement of functional groups in 5-Bromo-3-methylbenzene-1,2-diamine makes it a valuable precursor in several areas of chemical research.

Organic Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex organic molecules.[4] The vicinal diamine functionality is a key feature for the construction of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in medicinal chemistry.[2] The bromine atom can be further functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce additional molecular diversity.

Drug Discovery and Medicinal Chemistry

Substituted o-phenylenediamines are important pharmacophores in drug discovery. The ability to modify the structure of 5-Bromo-3-methylbenzene-1,2-diamine allows for the synthesis of libraries of compounds for screening against various biological targets.[1] For instance, metal complexes derived from Schiff bases of this diamine have shown potential antimicrobial activity.[1]

Material Science

The aromatic nature and reactive functional groups of 5-Bromo-3-methylbenzene-1,2-diamine make it a promising candidate for the development of advanced materials.[9] It can be incorporated into polymers to enhance their thermal stability or flame retardancy.[2] Furthermore, its ability to form stable complexes with metal ions makes it a building block for metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing.[2][9] There is also interest in its use for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[2][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-3-methylbenzene-1,2-diamine.

-

Hazard Identification: This compound is classified as an irritant.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[10]

-

In case of exposure:

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

-

Conclusion

5-Bromo-3-methylbenzene-1,2-diamine is a chemical of significant utility for researchers in both academic and industrial settings. Its well-defined molecular structure, characterized by a unique substitution pattern, provides a versatile platform for the synthesis of a wide range of valuable compounds. This guide has provided an in-depth look at its properties, a reliable synthesis protocol, and an overview of its key applications. By understanding the fundamental chemistry of this compound, researchers can better leverage its potential in their synthetic endeavors.

References

- 5-Bromo-3-methylbenzene-1,2-diamine - Vulcanchem. (URL: )

- Cas 76153-06-5, 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | lookchem. (URL: )

- 5 - SAFETY D

- 5-bromo-3-methyl-benzene-1,2-diamine - ChemicalBook. (URL: )

- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE 76153-06-5 wiki - Guidechem. (URL: )

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

- Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. (URL: )

-

RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (URL: [Link])

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

-

5-Bromo-3-methylbenzene-1,2-diamine | C7H9BrN2 | CID 1516397 - PubChem. (URL: [Link])

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (URL: [Link])

-

5-Bromo-3-methylhex-1-ene | C7H13Br | CID 89271956 - PubChem. (URL: [Link])

-

sample 13C NMR spectra of compounds with common functional groups - YouTube. (URL: [Link])

-

C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 ... - Doc Brown's Chemistry. (URL: [Link])

- Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]

- 5. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ijtsrd.com [ijtsrd.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. reddit.com [reddit.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

synthesis of 5-Bromo-3-methylbenzene-1,2-diamine from 3-methylaniline

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylbenzene-1,2-diamine from 3-Methylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 5-Bromo-3-methylbenzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 3-methylaniline (m-toluidine), and proceeds through a logical four-step sequence involving acetylation, nitration, bromination, and a final reduction. This document elucidates the chemical rationale behind each procedural step, offering insights into reaction mechanisms, isomer separation, and process optimization. The protocols described herein are designed for reproducibility and scalability, supported by established chemical principles and literature precedents.

Strategic Overview of the Synthesis

The transformation of 3-methylaniline into 5-Bromo-3-methylbenzene-1,2-diamine requires the carefully orchestrated introduction of three functional groups—an amino group, another amino group ortho to the first, and a bromine atom—onto the starting aromatic ring. A direct functionalization is not feasible due to the complex interplay of directing effects of the substituents. Therefore, a robust multi-step strategy is employed, which can be summarized as follows:

-

Protection via Acetylation: The highly activating and reactive primary amino group of 3-methylaniline is first protected as an acetamide. This crucial step moderates the group's reactivity, prevents unwanted side reactions such as oxidation during nitration, and sterically influences the position of subsequent electrophilic substitution.

-

Regioselective Nitration: The acetylated intermediate is subjected to nitration. The directing effects of the N-acetyl and methyl groups guide the nitro group primarily to the C4 position (para to the acetylamino group), yielding the key intermediate, N-(4-nitro-3-methylphenyl)acetamide.

-

Directed Bromination: With the C4 position occupied by a meta-directing nitro group, the subsequent bromination is directed to the C6 position (ortho to the powerful acetylamino directing group). This step sets the final substitution pattern of the aromatic ring.

-

Concurrent Deprotection and Reduction: The final step involves the simultaneous removal of the acetyl protecting group (hydrolysis) and the reduction of the nitro group to a primary amine. This is efficiently accomplished using a strong reducing agent like tin(II) chloride in an acidic medium, which concertedly yields the target diamine.

The complete synthetic workflow is visualized below.

Caption: Overall synthetic route from 3-methylaniline to the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Handle strong acids (sulfuric, nitric) and bromine with extreme care.

Step 1: Acetylation of 3-Methylaniline

Objective: To protect the primary amine of 3-methylaniline as an acetamide to moderate its reactivity.

Reaction: 3-Methylaniline + Acetic Anhydride → N-(3-methylphenyl)acetamide

Rationale: The acetylation of anilines is a standard and high-yielding reaction. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group and remains ortho-, para-directing, providing controlled regioselectivity in the subsequent nitration step. The reaction is typically catalyzed by acid, in this case, glacial acetic acid, which also serves as a solvent.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylaniline (10.7 g, 0.1 mol).

-

Carefully add glacial acetic acid (30 mL) followed by acetic anhydride (11.2 mL, 0.12 mol).

-

Heat the reaction mixture to reflux (approximately 110-120°C) for 45 minutes.

-

Allow the mixture to cool slightly, then pour it cautiously into 250 mL of ice-cold water while stirring vigorously.

-

The white precipitate of N-(3-methylphenyl)acetamide will form. Continue stirring for 15 minutes to complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product thoroughly with cold water (3 x 50 mL) to remove residual acid.

-

Dry the product in a vacuum oven at 60-70°C. The expected yield is typically high, around 90-95%.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| 3-Methylaniline | 107.15 | 10.7 g | 0.1 |

| Acetic Anhydride | 102.09 | 11.2 mL (12.1 g) | 0.12 |

| Glacial Acetic Acid | 60.05 | 30 mL | - |

Step 2: Nitration of N-(3-methylphenyl)acetamide

Objective: To introduce a nitro group at the C4 position, para to the directing acetamido group.

Reaction: N-(3-methylphenyl)acetamide + HNO₃/H₂SO₄ → N-(4-nitro-3-methylphenyl)acetamide

Rationale: This is a classic electrophilic aromatic substitution. A nitrating mixture (a combination of concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, which then loses water to form the nitronium ion. The acetamido group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The para position (C4) relative to the sterically larger and more powerful acetamido group is electronically and sterically favored, leading to the 4-nitro isomer as the major product. The reaction must be performed at low temperatures to prevent over-nitration and side reactions.

Procedure:

-

In a 250 mL flask, dissolve N-(3-methylphenyl)acetamide (14.9 g, 0.1 mol) in glacial acetic acid (50 mL). Cool the flask in an ice-salt bath to 0-5°C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated sulfuric acid (15 mL) to concentrated nitric acid (7.5 mL), keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred acetamide solution over 30-40 minutes, ensuring the internal temperature does not rise above 10°C.

-

After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours.

-

Pour the reaction mixture slowly onto 400 g of crushed ice with constant stirring.

-

A yellow solid, N-(4-nitro-3-methylphenyl)acetamide, will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure yellow crystals. Typical yields are in the range of 60-70%.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| N-(3-methylphenyl)acetamide | 149.19 | 14.9 g | 0.1 |

| Conc. Nitric Acid (~70%) | 63.01 | 7.5 mL | ~0.12 |

| Conc. Sulfuric Acid (~98%) | 98.08 | 15 mL | ~0.28 |

Step 3: Bromination of N-(4-nitro-3-methylphenyl)acetamide

Objective: To introduce a bromine atom at the C6 position.

Reaction: N-(4-nitro-3-methylphenyl)acetamide + Br₂ → N-(6-bromo-4-nitro-3-methylphenyl)acetamide

Rationale: In this intermediate, the directing effects of the substituents align favorably. The acetamido group at C1 is a powerful ortho-, para-director, strongly activating the C2 and C6 positions. The methyl group at C3 also weakly activates the C2 and C6 positions. The nitro group at C4 is a deactivating meta-director, which directs incoming electrophiles to the C2 and C6 positions. The combined effect of all three groups strongly favors electrophilic substitution at the C6 position (or C2, which is sterically more hindered).

Procedure:

-

Dissolve N-(4-nitro-3-methylphenyl)acetamide (9.7 g, 0.05 mol) in 100 mL of glacial acetic acid in a 250 mL three-necked flask fitted with a dropping funnel and a magnetic stirrer.

-

In the dropping funnel, prepare a solution of bromine (2.8 mL, 8.8 g, 0.055 mol) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred acetamide solution at room temperature over 30 minutes.

-

After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours. The product may begin to precipitate.

-

Pour the reaction mixture into 400 mL of cold water.

-

If any excess bromine color persists, add a small amount of sodium bisulfite solution to quench it.

-

Collect the pale yellow precipitate by vacuum filtration, wash with water, and dry. The yield is typically over 85%.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| N-(4-nitro-3-methylphenyl)acetamide | 194.19 | 9.7 g | 0.05 |

| Bromine | 159.81 | 2.8 mL (8.8 g) | 0.055 |

| Glacial Acetic Acid | 60.05 | 120 mL | - |

Step 4: Reduction and Deprotection to Yield the Final Product

Objective: To simultaneously reduce the nitro group to an amine and hydrolyze the acetamide protecting group.

Reaction: N-(6-bromo-4-nitro-3-methylphenyl)acetamide + SnCl₂/HCl → 5-Bromo-3-methylbenzene-1,2-diamine

Rationale: Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro groups to amines (a Béchamp-type reduction). Under these strongly acidic and heated conditions, the acetamide protecting group is concurrently hydrolyzed back to a primary amine. This one-pot reaction is highly efficient for producing the final o-phenylenediamine derivative. The tin(II) acts as the reducing agent, being oxidized to tin(IV) in the process.

Procedure:

-

Place N-(6-bromo-4-nitro-3-methylphenyl)acetamide (13.7 g, 0.05 mol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) in a 500 mL round-bottom flask.

-

Add concentrated hydrochloric acid (120 mL) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux in a heating mantle for 3-4 hours. The solution should become clear.

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly and carefully basify the mixture by adding 40% aqueous sodium hydroxide solution until the pH is strongly alkaline (pH > 10). Tin hydroxides will precipitate. Be cautious as this is a highly exothermic process.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield the final product, 5-Bromo-3-methylbenzene-1,2-diamine.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| N-(6-bromo-4-nitro-3-methylphenyl)acetamide | 273.10 | 13.7 g | 0.05 |

| Tin(II) Chloride Dihydrate | 225.63 | 56.4 g | 0.25 |

| Conc. Hydrochloric Acid (~37%) | 36.46 | 120 mL | ~1.44 |

Conclusion

The synthesis outlined in this guide represents a logical and efficient pathway to 5-Bromo-3-methylbenzene-1,2-diamine from 3-methylaniline. By leveraging fundamental principles of organic chemistry—such as functional group protection and the predictable nature of electrophilic aromatic substitution—the target molecule can be constructed with high regiochemical control. Each step has been optimized to ensure a reliable and reproducible outcome, making this protocol suitable for both academic research and process development in the pharmaceutical industry.

References

-

Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

-

Smith, M. B., March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition. Wiley. [Link]

- Baruah, J. B. (2019). A process for the preparation of aromatic amines.

A Comprehensive Technical Guide to 5-Bromo-3-methylbenzene-1,2-diamine for Advanced Research and Development

An In-depth Technical Guide: 5-Bromo-3-methylbenzene-1,2-diamine

This guide serves as a definitive technical resource for researchers, medicinal chemists, and material scientists working with 5-Bromo-3-methylbenzene-1,2-diamine. It provides an in-depth exploration of its chemical identity, properties, synthesis, applications, and handling protocols, grounded in authoritative data to support advanced research and development endeavors.

Core Chemical Identity and Nomenclature

5-Bromo-3-methylbenzene-1,2-diamine is an aromatic diamine compound whose structural arrangement—featuring adjacent amino groups, a bromine atom, and a methyl group—makes it a highly versatile and valuable intermediate in various scientific fields.[1] Its unique electronic and steric properties are pivotal to its reactivity and utility.[1]

Table 1: Chemical Identifier Summary

| Identifier | Value |

|---|---|

| IUPAC Name | 5-bromo-3-methylbenzene-1,2-diamine[1] |

| CAS Number | 76153-06-5[1] |

| Molecular Formula | C₇H₉BrN₂[1][2] |

| Molecular Weight | 201.06 g/mol [1][2] |

| InChI | InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3[1] |

| InChI Key | UOFSLKHZOPVGHG-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=CC(=C1N)N)Br[1] |

Common Synonyms:

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-3-methylbenzene-1,2-diamine is essential for its effective application, storage, and handling in a laboratory or industrial setting.

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical State | Solid. Appears as an off-white to yellow, brown, or black solid. | [1] |

| Melting Point | 63-64 °C | [1][2] |

| Boiling Point | 298.8 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 134.5 ± 25.9 °C | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| pKa | 3.31 ± 0.10 (Predicted) | [1][3] |

| Solubility | Not readily soluble in water. | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. |[1] |

The compound's high flash point indicates it is combustible but not highly flammable at ambient temperatures.[1] Its limited water solubility is typical for substituted aromatic compounds and necessitates the use of organic solvents for most reactions. The recommended storage conditions highlight its sensitivity to oxidation and degradation, a common trait for aromatic diamines.

Synthesis Protocol and Mechanistic Insight

The synthesis of 5-Bromo-3-methylbenzene-1,2-diamine is most effectively achieved through the reduction of a nitro-substituted precursor. The following protocol details a reliable method starting from 4-bromo-2-methyl-6-nitroaniline.

Detailed Experimental Protocol: Synthesis via Nitro Group Reduction

This procedure outlines the reduction of 4-bromo-2-methyl-6-nitroaniline using stannous chloride (SnCl₂), a well-established and efficient method for converting aromatic nitro groups to amines.[4]

Step 1: Reaction Setup

-

To a round-bottom flask, add 4-bromo-2-methyl-6-nitroaniline (2.0 g, 8.7 mmol).

-

Add ethanol (20 mL) to create a suspension.

-

To this suspension, add stannous chloride (SnCl₂, 5.0 g, 26.1 mmol).

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for 14 hours.[4] The extended reflux period ensures the complete reduction of the nitro group.

-

After 14 hours, allow the mixture to cool to room temperature.

Step 3: Workup and Extraction

-

Concentrate the reaction mixture under vacuum to remove the ethanol.

-

Dilute the residue with ethyl acetate (EtOAc, 100 mL).

-

Transfer the mixture to a separatory funnel and partition it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (200 mL) and water. The NaHCO₃ is critical for neutralizing the acidic conditions created by the stannous chloride and any HCl formed, ensuring the diamine product is in its free base form for efficient extraction.

-

The resulting slurry should be filtered through a pad of Celite to remove insoluble tin salts. Wash the filter cake with additional ethyl acetate (3 x 50 mL) to recover any adsorbed product.[4]

-

Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.

Step 4: Isolation and Purification

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate in vacuum to yield the final product, 5-bromo-3-methylbenzene-1,2-diamine.[4] The reported yield for this method is approximately 72%.[4]

Key Applications in Research and Development

The strategic placement of reactive functional groups makes this compound a cornerstone intermediate for synthesizing a wide array of complex molecules.

-

Pharmaceutical and Medicinal Chemistry : As a 1,2-diamine, it is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery. The resulting benzimidazole derivatives have shown a wide range of biological activities.[2] Furthermore, it can be used to create Schiff base ligands that, when complexed with metals like dioxomolybdenum(VI), exhibit promising antimicrobial properties.[1] The proposed mechanism involves the complex interfering with essential bacterial enzymes.[1]

-

Material Science : The compound is gaining significant traction in material science.[5] Its aromatic structure and electronic properties make it a valuable building block for organic light-emitting diodes (OLEDs) and functional polymers.[1][5] The diamine moiety allows it to act as a ligand, forming stable metal-organic frameworks (MOFs) or coordination polymers, while the bromine atom provides a site for further functionalization to fine-tune material properties like thermal stability or conductivity.[5]

-

Organic Synthesis : Beyond specific applications, it serves as a general-purpose building block.[2] The two amino groups and the bromine atom offer multiple reaction sites for substitution and coupling reactions, enabling the construction of diverse and complex molecular architectures for various research needs.[1][2]

Safety, Handling, and Storage

Proper handling of 5-Bromo-3-methylbenzene-1,2-diamine is crucial due to its potential hazards. All procedures should be conducted in accordance with established safety protocols.

-

Hazard Identification : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection.[6] Work should be performed in a well-ventilated area or under a chemical fume hood.

-

First-Aid Measures :

-

Inhalation : Remove the victim to fresh air. If breathing difficulties persist, seek medical attention.[6]

-

Skin Contact : Wash the affected area immediately with plenty of soap and water.[6] Remove contaminated clothing.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]

-

Ingestion : Rinse mouth and call a poison center or doctor if you feel unwell.[6]

-

-

Storage and Incompatibilities : Store in a tightly closed container in a well-ventilated, locked-up area.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1] Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[6]

Conclusion

5-Bromo-3-methylbenzene-1,2-diamine is more than a simple chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined properties, reliable synthesis, and versatile reactivity make it an indispensable component in the development of novel therapeutics, advanced materials, and complex organic structures. Adherence to rigorous safety and handling protocols is paramount to harnessing its full potential responsibly.

References

- 5-Bromo-3-methylbenzene-1,2-diamine - 76153-06-5 - Vulcanchem. (n.d.).

- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 - ChemicalBook. (2025).

- Safety Data Sheet for 5-Bromo-3-methylbenzene-1,2-diamine. (2023, August 25).

- Cas 76153-06-5, 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | lookchem. (n.d.).

- 5-Bromo-3-methylbenzene-1,2-diamine | 76153-06-5 - Sigma-Aldrich. (n.d.).

- Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. (n.d.).

- 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE 76153-06-5 wiki - Guidechem. (n.d.).

Sources

- 1. 5-Bromo-3-methylbenzene-1,2-diamine (76153-06-5) for sale [vulcanchem.com]

- 2. Cas 76153-06-5,5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

reactivity of the amine groups in 5-Bromo-3-methylbenzene-1,2-diamine

An In-depth Technical Guide to the Reactivity of Amine Groups in 5-Bromo-3-methylbenzene-1,2-diamine

Foreword: Decoding Molecular Asymmetry for Synthetic Advantage

In the landscape of synthetic chemistry, substituted aromatic diamines are foundational building blocks, pivotal in the construction of a vast array of heterocyclic compounds, pharmaceuticals, and advanced materials.[1][2] Among these, 5-Bromo-3-methylbenzene-1,2-diamine (CAS No. 76153-06-5) presents a particularly instructive case study.[3] Its unsymmetrical substitution pattern imbues the two adjacent amine groups with distinct electronic and steric environments, leading to differential reactivity. Mastering this inherent regioselectivity is not merely an academic exercise; it is the key to unlocking the molecule's full synthetic potential, enabling chemists to direct reactions toward a desired constitutional isomer with precision and efficiency.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic understanding of 5-Bromo-3-methylbenzene-1,2-diamine, beginning with a deep analysis of its molecular architecture and culminating in practical, field-proven protocols. We will dissect the subtle interplay of substituent effects that govern the nucleophilicity of each amine group and explore how this understanding translates into predictable, controllable outcomes in key synthetic transformations. This document is intended for the practicing researcher and drug development professional, offering not just methodologies, but the causal logic that underpins them.

The Electronic and Steric Landscape: A Tale of Two Amines

The reactivity of any functional group on an aromatic ring is dictated by the cumulative electronic and steric influences of all substituents present. In 5-Bromo-3-methylbenzene-1,2-diamine, the two amine functions, though ortho to each other, exist in markedly different local environments.

Electronic Effects: A Tug-of-War for Electron Density

The nucleophilicity of an aromatic amine is directly related to the availability of the nitrogen's lone pair of electrons. Substituents that donate electron density into the ring system enhance this nucleophilicity, while those that withdraw density diminish it.

-

Amino Groups (-NH₂): As powerful activating groups, the amino functions themselves donate electron density into the benzene ring through a positive resonance effect (+R).[4] This effect increases the electron density at the ortho and para positions relative to the amine.

-

Methyl Group (-CH₃): Positioned at C3, the methyl group is a mild activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation, enriching the ring.[4][5]

-

Bromo Group (-Br): Halogens present a classic case of competing effects. The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring overall.[5] However, its lone pairs can participate in resonance, donating electron density back into the ring (+R), an effect that directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect typically dominates, making them net deactivators.[5][6]

The Net Result: The crucial question is how these effects converge on the C1-NH₂ and C2-NH₂ groups.

-

Reactivity of C1-NH₂: This amine is ortho to the electron-donating methyl group and para to the bromine atom. The methyl group's +I effect increases the local electron density. The bromine's +R effect, which directs electron density to the para position, also serves to enhance the electron density at C1.

-

Reactivity of C2-NH₂: This amine is meta to the bromine atom and adjacent to the methyl group. The electronic influence of the bromo and methyl groups at the meta position is significantly weaker. Furthermore, the C2-NH₂ group is sterically hindered by the adjacent methyl group.

Steric Hindrance: The Physical Barrier

Beyond electronics, the physical space occupied by substituents plays a critical role. The methyl group at C3 presents a significant steric shield to the C2-NH₂ group, impeding the approach of bulky reagents. The C1-NH₂ group, flanked by a hydrogen atom and the other amine, is comparatively more accessible.

This analysis predicts a clear hierarchy of reactivity: The C1-NH₂ group is both more electronically activated and less sterically hindered, making it the primary site for electrophilic attack and reactions sensitive to steric bulk.

Caption: Regioselective pathway for benzotriazole synthesis.

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-1H-benzotriazole

-

Self-Validation: The success of this protocol is validated by the isolation of a single major product, confirmed by TLC and spectroscopic methods (NMR, MS), which should match the characteristics of the predicted 6-bromo-4-methyl isomer.

-

Methodology:

-

Dissolution: Dissolve 5-Bromo-3-methylbenzene-1,2-diamine (1.0 eq) in a mixture of glacial acetic acid and water at room temperature. Stir until a homogeneous solution is achieved. Rationale: Acetic acid serves as a solvent and provides the acidic medium required for the formation of nitrous acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath. Maintaining this low temperature is critical. Rationale: Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures. [7]Low temperature ensures the stability of the diazonium intermediate.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled diamine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow, dropwise addition prevents a dangerous exotherm and localized high concentrations of nitrous acid, which could lead to side reactions.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Slowly add the reaction mixture to a beaker of crushed ice with stirring. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.

-

Purification: If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Bromo-4-methyl-1H-benzotriazole.

-

Regioselective Mono-Acylation

Acylation is a fundamental transformation for protecting amine groups or for building more complex structures. Given the differential reactivity, achieving selective mono-acylation is highly feasible.

Causality of Regioselectivity: The reaction with an acylating agent like acetyl chloride or acetic anhydride is an electrophilic attack on the amine nitrogen. The more nucleophilic and less sterically hindered C1-NH₂ will react significantly faster, especially when using a stoichiometric amount of the acylating agent under controlled conditions.

Experimental Protocol: Synthesis of N-(2-amino-5-bromo-3-methylphenyl)acetamide

-

Self-Validation: The reaction is self-validating through stoichiometric control. Using one equivalent of the acylating agent should yield the mono-acylated product as the major component, readily distinguishable from starting material and the di-acylated byproduct by chromatography and spectroscopy.

-

Methodology:

-

Setup: Dissolve 5-Bromo-3-methylbenzene-1,2-diamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base like triethylamine (1.1 eq). Rationale: The base neutralizes the HCl byproduct generated during the reaction, preventing protonation of the starting amine which would deactivate it.[8]

-

Cooling: Cool the solution to 0 °C in an ice bath. Rationale: Lowering the temperature helps to control the reaction rate, enhancing selectivity and preventing potential di-acylation.

-

Acylation: Add acetyl chloride (1.0 eq), dissolved in the same solvent, dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching & Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired mono-acylated product, N-(2-amino-5-bromo-3-methylphenyl)acetamide.

-

Summary of Properties and Predicted Reactivity

For ease of reference, the key properties of the title compound and a summary of its predicted regioselectivity are presented below.

Table 1: Physicochemical Properties of 5-Bromo-3-methylbenzene-1,2-diamine

| Property | Value | Reference(s) |

| CAS Number | 76153-06-5 | [1][3] |

| Molecular Formula | C₇H₉BrN₂ | [1][3] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Physical State | Solid (Off-white to Brown/Green) | [3] |

| Melting Point | 63-64 °C | [1][3] |

| Boiling Point | ~298.8 °C at 760 mmHg | [1][3] |

| pKa (Predicted) | ~3.31 | [1][3] |

| Storage | 2–8 °C under inert gas | [1][3] |

Table 2: Predicted Regioselectivity of Reactions

| Reaction Type | Reagent(s) | Primary Site of Reaction | Rationale |

| Diazotization | NaNO₂, Acid | C1-NH₂ | Higher nucleophilicity |

| Acylation | RCOCl, Base | C1-NH₂ | Higher nucleophilicity, less steric hindrance |

| Sulfonylation | RSO₂Cl, Base | C1-NH₂ | Higher nucleophilicity, sensitive to sterics |

| Condensation | Aldehydes, Ketones | C1-NH₂ (initial attack) | Higher nucleophilicity |

Conclusion and Outlook

The reactivity of 5-Bromo-3-methylbenzene-1,2-diamine is a nuanced yet predictable function of its molecular structure. The strategic placement of a methyl group at C3 and a bromine atom at C5 creates a clear differentiation between the two amine groups. The C1-NH₂ function is unequivocally the more nucleophilic and sterically accessible site, a feature that can be exploited to achieve high levels of regioselectivity in a variety of important synthetic transformations, including diazotization, acylation, and condensation reactions. By applying the principles of physical organic chemistry outlined in this guide, researchers can leverage this molecule as a precise and versatile tool in the design and execution of complex synthetic routes, particularly in the fields of medicinal chemistry and material science where isomeric purity is paramount.

References

-

StackExchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Chemistry Stack Exchange. Available at: [Link]

-

Tejedor, D., et al. (2017). Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Synthesis of 1,5-3H-benzodiazepines. RSC Advances. Available at: [Link]

-

McNally, A., et al. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. Available at: [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Available at: [Link]

-

LookChem. (n.d.). Cas 76153-06-5, 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

-

OpenStax. (2023). 16.5 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

-

Wikipedia. (n.d.). Regioselectivity. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic acylation. Available at: [Link]

Sources

- 1. Cas 76153-06-5,5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromo-3-methylbenzene-1,2-diamine (76153-06-5) for sale [vulcanchem.com]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

electrophilic aromatic substitution reactions of 5-Bromo-3-methylbenzene-1,2-diamine

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 5-Bromo-3-methylbenzene-1,2-diamine